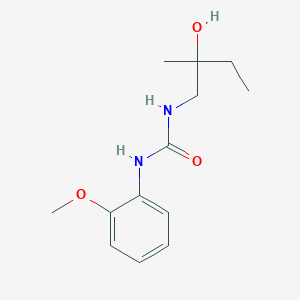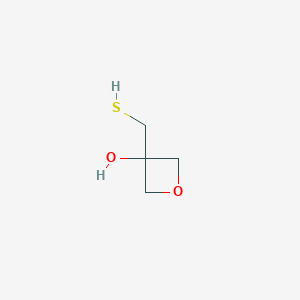![molecular formula C8H6INO3 B14915757 2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
2-iodo-4-[(E)-2-nitroethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of an iodine atom and a nitroethenyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of phenol with iodine and hydrogen peroxide in water, yielding 2-iodophenol . This intermediate can then undergo further reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodo-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenol: Lacks the nitroethenyl group but shares the iodine-substituted phenol structure.
4-Nitrophenol: Contains a nitro group but lacks the iodine atom.
2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure with an additional methoxy group.
Uniqueness
2-Iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of the iodine atom and the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H6INO3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
2-iodo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6INO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+ |
Clave InChI |
GOOHVRDKKATBFF-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])I)O |
SMILES canónico |
C1=CC(=C(C=C1C=C[N+](=O)[O-])I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)






![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)


